5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC18725923
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N4O3S |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 5-[6-(2-hydroxypropan-2-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C19H20N4O3S/c1-19(2,25)15-8-14-16(27-15)18(23-3-5-26-6-4-23)22-17(21-14)13-7-12(11-24)9-20-10-13/h7-11,25H,3-6H2,1-2H3 |
| Standard InChI Key | VXOOEAZKJWZBMI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=CC(=C3)C=O)N4CCOCC4)O |
Introduction
Key Findings
5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde is a heterocyclic organic compound featuring a thieno[3,2-d]pyrimidine core substituted with morpholine, a 2-hydroxypropan-2-yl group, and a pyridine-3-carbaldehyde moiety. With a molecular formula of and a molecular weight of 384.5 g/mol , this compound is of significant interest in medicinal chemistry due to its structural complexity and potential biological activity. While direct pharmacological data remain limited, its structural analogs have demonstrated kinase inhibitory properties, suggesting possible applications in oncology and inflammatory disease research .
Structural Characteristics
Core Architecture
The compound’s structure comprises three distinct regions:
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Thieno[3,2-d]pyrimidine Core: A fused bicyclic system combining thiophene and pyrimidine rings, providing a planar scaffold for intermolecular interactions .
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Morpholine Substituent: A six-membered oxygen- and nitrogen-containing heterocycle at the 4-position of the thienopyrimidine core, enhancing solubility and influencing target binding .
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Pyridine-3-carbaldehyde Group: A pyridine ring substituted with an aldehyde at the 3-position, introducing electrophilic reactivity and potential for further derivatization .
Stereoelectronic Features
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The 2-hydroxypropan-2-yl group at the 6-position introduces a tertiary alcohol, contributing to hydrogen-bonding capacity and steric bulk .
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The aldehyde moiety on the pyridine ring offers a site for nucleophilic addition reactions, enabling conjugation or prodrug strategies .
Table 1: Structural Descriptors
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis involves multi-step reactions, typically beginning with the construction of the thieno[3,2-d]pyrimidine core. Key steps include:
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Core Formation: Cyclization of appropriately substituted thiophene and pyrimidine precursors under thermal or catalytic conditions .
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Morpholine Introduction: Nucleophilic substitution or coupling reactions to install the morpholine group at the 4-position .
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Hydroxypropan-2-yl Attachment: Alkylation or Grignard reactions to introduce the tertiary alcohol group.
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Pyridine-3-carbaldehyde Functionalization: Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling to attach the pyridine-aldehyde moiety .
Challenges and Optimization
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Regioselectivity: Ensuring precise substitution patterns on the thienopyrimidine core requires careful control of reaction conditions .
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Aldehyde Stability: The pyridine-3-carbaldehyde group is sensitive to oxidation, necessitating inert atmospheres or protective group strategies during synthesis .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 384.5 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar Surface Area | 96.7 Ų |
Analytical Characterization
Spectroscopic Methods
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